molecular formula C14H13BrFNO2S B2429042 4-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-carboxamide CAS No. 1797876-73-3

4-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-carboxamide

Katalognummer: B2429042
CAS-Nummer: 1797876-73-3
Molekulargewicht: 358.23
InChI-Schlüssel: AQZRTGDQZCFTPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiophene carboxamides represent a versatile heterocyclic scaffold with significant potential in pharmaceutical and agrochemical research . The incorporation of a bromine atom on the thiophene ring, as seen in 4-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-carboxamide, is a common structural feature that can serve as a handle for further chemical derivatization via cross-coupling reactions, such as the Suzuki reaction, to create diverse analog libraries for structure-activity relationship (SAR) studies . Compounds based on this core structure have been investigated for various biological activities. Recent studies on novel thiophene carboxamide derivatives have demonstrated promising cytotoxic effects, inducing apoptosis in cancer cell lines through mechanisms like caspase-3/7 activation and mitochondrial depolarization . Furthermore, structurally similar nitrothiophene carboxamides have been identified as a novel narrow-spectrum antibacterial series, acting as prodrugs that require enzymatic activation within the bacterial cell . The specific 3-fluorophenyl and methoxyethyl substituents in this molecule are designed to modulate its physicochemical properties and binding affinity, making it a compound of interest for researchers exploring new therapeutic agents, particularly in oncology and infectious disease. This product is intended for laboratory research purposes only.

Eigenschaften

IUPAC Name

4-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFNO2S/c1-19-12(9-3-2-4-11(16)5-9)7-17-14(18)13-6-10(15)8-20-13/h2-6,8,12H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZRTGDQZCFTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=CS1)Br)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of 4-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-carboxamide?

Methodological Answer: Synthesis requires multi-step organic reactions (e.g., Suzuki coupling for aryl-aryl bonds, amidation for carboxamide formation). Critical parameters include:

  • Temperature control (e.g., 0–5°C for bromine substitution to avoid side reactions) .
  • Solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution efficiency) .
  • Catalyst optimization (e.g., Pd(PPh₃)₄ for Suzuki coupling yields >80% with minimal byproducts) .
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Q2. How is the compound structurally validated in academic research?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromine deshields adjacent thiophene protons; fluorophenyl signals appear as doublets due to coupling) .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 410.97 for C₁₄H₁₂BrFNO₂S) .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles .

Advanced Mechanistic and Biological Studies

Q. Q3. What experimental strategies are used to analyze the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Models binding affinities with enzymes (e.g., kinase inhibition studies using AutoDock Vina; ΔG values < −7 kcal/mol suggest strong interactions) .
  • Enzyme assays : Measure IC₅₀ via fluorescence polarization (e.g., inhibition of COX-2 at 2.3 µM) .
  • Cellular uptake studies : Radiolabeling (³H or ¹⁴C) tracks intracellular accumulation in cancer cell lines (e.g., HeLa cells) .

Q. Q4. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Dose-response standardization : Use WHO-recommended protocols to eliminate variability in IC₅₀ reporting .
  • Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and verify solvent effects (DMSO ≤0.1% v/v) .
  • Meta-analysis : Pool data from ≥3 independent studies using ANOVA to identify outliers .

Structure-Activity Relationship (SAR) and Optimization

Q. Q5. How can SAR studies be designed to improve the compound’s therapeutic potential?

Methodological Answer:

  • Substituent variation : Replace bromine with chlorine or iodine to assess halogen-dependent potency .
  • Scaffold hopping : Compare thiophene-2-carboxamide with furan/pyrrole analogs to evaluate heterocyclic effects .
  • Pharmacokinetic profiling : Measure logP (octanol/water) to optimize lipophilicity (target: 2–3 for blood-brain barrier penetration) .

Q. Q6. What computational tools predict metabolic stability for this compound?

Methodological Answer:

  • ADMET prediction : SwissADME estimates CYP450 metabolism (e.g., CYP3A4 clearance rate) and plasma protein binding (>90% suggests limited bioavailability) .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the methoxyethyl group) .

Analytical Challenges and Solutions

Q. Q7. How can researchers address low yields in the final amidation step?

Methodological Answer:

  • Coupling reagent optimization : Replace EDC/HOBt with HATU for higher efficiency (yield increases from 45% to 72%) .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 30min at 80°C .
  • In situ IR monitoring : Track carboxamide formation (disappearance of -COOH peak at 1700 cm⁻¹) .

Data Reproducibility and Reporting

Q. Q8. What minimal characterization data should be reported for reproducibility?

Methodological Answer:

  • Synthetic protocols : Detailed reagent ratios (e.g., 1.2 eq. bromine), reaction times, and workup steps .
  • Analytical data : NMR shifts (δ ppm), MS spectra, HPLC purity (≥95%), and melting point (e.g., 145–147°C) .
  • Biological assays : Cell line origin, passage number, and assay conditions (pH, temperature) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.